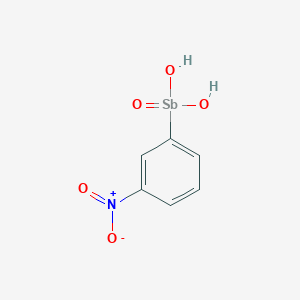
(3-Nitrophenyl)stibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Nitrophenyl)stibonic acid: is an organoantimony compound with the molecular formula C6H6NO5Sb It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an antimony atom bonded to the phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)stibonic acid typically involves the reaction of 3-nitrophenyl diazonium salts with antimony pentachloride. The process can be summarized in three main stages:
Preparation of 3-nitrophenyl diazonium salts: This is achieved by treating 3-nitroaniline with nitrous acid.
Formation of double diazonium-antimony salts: The diazonium salts are then reacted with antimony pentachloride to form double salts.
Decomposition of double salts: The double salts are decomposed using copper to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Complex Formation: The antimony atom can form complexes with various ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nitrating agents can be used.
Complex Formation: Ligands such as phosphines or amines are commonly used.
Major Products:
Reduction of the nitro group: Results in the formation of 3-aminophenylstibonic acid.
Substitution reactions: Can yield various substituted phenylstibonic acids depending on the reagents used.
Applications De Recherche Scientifique
(3-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of (3-Nitrophenyl)stibonic acid involves its interaction with biological molecules. The antimony atom can form complexes with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
- Phenylstibonic acid
- 4-Nitrophenylstibonic acid
- 2-Nitrophenylstibonic acid
Comparison: (3-Nitrophenyl)stibonic acid is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to phenylstibonic acid, the presence of the nitro group enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions .
Propriétés
Numéro CAS |
5430-17-1 |
|---|---|
Formule moléculaire |
C6H6NO5Sb |
Poids moléculaire |
293.88 g/mol |
Nom IUPAC |
(3-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H;2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
IMKMIUXNPQNEEH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC(=C1)[Sb](=O)(O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


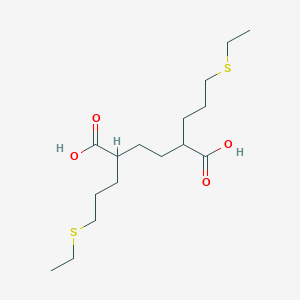

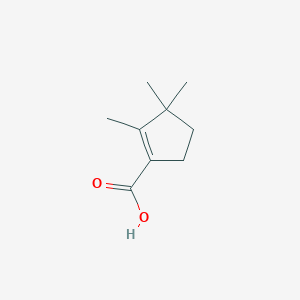
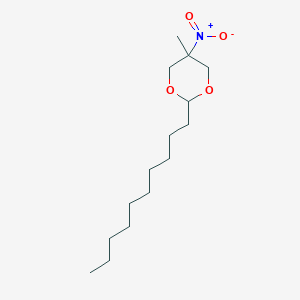

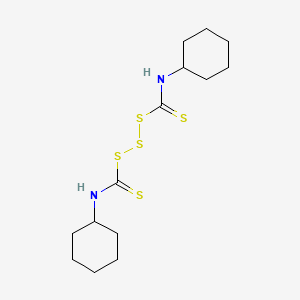
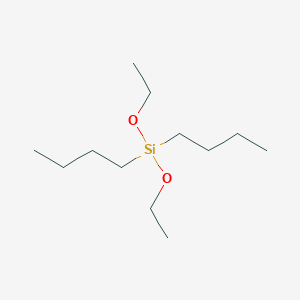


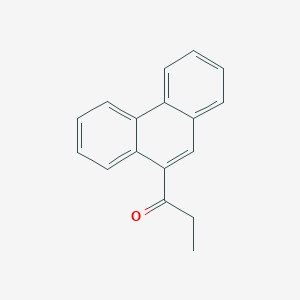
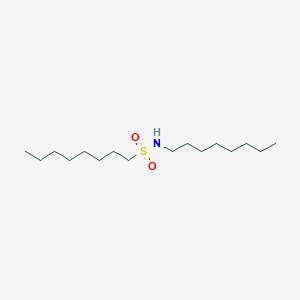
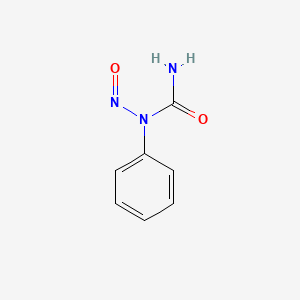
![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)

